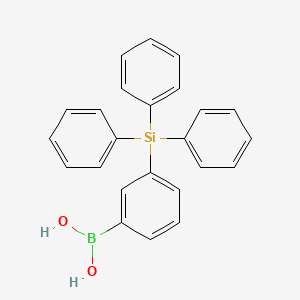
(3-(Triphenylsilyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Triphenylsilyl)phenyl)boronic acid is an organoboron compound with the molecular formula C24H21BO2Si. It is a derivative of boronic acid where the boron atom is bonded to a phenyl group substituted with a triphenylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Triphenylsilyl)phenyl)boronic acid typically involves the reaction of a triphenylsilyl-substituted phenylboronic acid with appropriate reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under controlled conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions. These reactions add a B-H bond across an alkene or alkyne, producing the corresponding boronic acid. The process is generally rapid and efficient, making it suitable for industrial applications .
化学反应分析
Types of Reactions
(3-(Triphenylsilyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .
科学研究应用
(3-(Triphenylsilyl)phenyl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (3-(Triphenylsilyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with other molecules. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to produce the coupled product .
相似化合物的比较
Similar Compounds
(3-(Trimethylsilyl)phenyl)boronic acid: Similar in structure but with a trimethylsilyl group instead of a triphenylsilyl group.
Phenylboronic acid: Lacks the silyl substitution, making it less sterically hindered and more reactive in certain conditions.
4-Formylphenylboronic acid: Contains a formyl group, which alters its reactivity and applications.
Uniqueness
(3-(Triphenylsilyl)phenyl)boronic acid is unique due to the presence of the bulky triphenylsilyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance is a factor, such as in the synthesis of complex organic molecules .
属性
分子式 |
C24H21BO2Si |
|---|---|
分子量 |
380.3 g/mol |
IUPAC 名称 |
(3-triphenylsilylphenyl)boronic acid |
InChI |
InChI=1S/C24H21BO2Si/c26-25(27)20-11-10-18-24(19-20)28(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-27H |
InChI 键 |
VESHSFVPYAHBNK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















